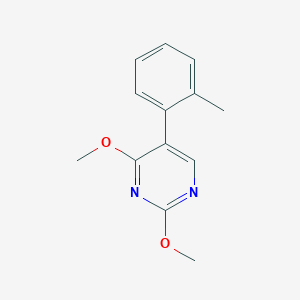

2,4-Dimethoxy-5-o-tolyl-pyrimidine

Description

Properties

Molecular Formula |

C13H14N2O2 |

|---|---|

Molecular Weight |

230.26 g/mol |

IUPAC Name |

2,4-dimethoxy-5-(2-methylphenyl)pyrimidine |

InChI |

InChI=1S/C13H14N2O2/c1-9-6-4-5-7-10(9)11-8-14-13(17-3)15-12(11)16-2/h4-8H,1-3H3 |

InChI Key |

BATAKBLMEZJDFD-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=CC=C1C2=CN=C(N=C2OC)OC |

Origin of Product |

United States |

Comparison with Similar Compounds

Substituent Diversity and Functional Group Effects

The substituent patterns of pyrimidine derivatives significantly influence their physicochemical and biological properties. Key analogues from the evidence include:

Structural Insights :

- Electron Effects : The methoxy groups in the target compound contrast with electron-withdrawing groups (e.g., oxo in 5c or trifluoromethyl in ), which may reduce reactivity in nucleophilic substitution reactions .

- Planarity : Unlike the planar pyrimidine core in ’s compound, the o-tolyl group may disrupt coplanarity, affecting crystal packing or binding to flat targets .

Comparison :

- Alkylation Reactions : Both and use DMF as a solvent and potassium carbonate as a base for alkylation, suggesting that the target compound’s methoxy groups could be introduced via similar nucleophilic substitutions.

- Reaction Time : Shorter reaction times (15–90 minutes) in contrast with 12-hour reactions in , highlighting substituent-dependent kinetics .

Physicochemical and Spectral Properties

Melting Points and Solubility :

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2,4-dimethoxy-5-o-tolyl-pyrimidine, and how can reaction conditions be optimized to improve yield?

- Methodological Answer : The synthesis of pyrimidine derivatives often involves condensation reactions, nucleophilic substitutions, or cyclization. For example, refluxing intermediates with amines in solvents like DMSO:water (5:5) under controlled temperature can yield target compounds . Optimizing reaction time (e.g., overnight reflux) and stoichiometric ratios of reagents is critical. Purification via acidification, filtration, and crystallization from polar solvents (e.g., ethanol/water mixtures) enhances purity and yield .

Q. Which purification techniques are most effective for isolating this compound from reaction mixtures?

- Methodological Answer : Column chromatography with silica gel (using gradient elution with ethyl acetate/hexane) is standard for isolating intermediates. For final compounds, acid-base workup (e.g., dilute HCl to precipitate crude product) followed by recrystallization from aprotic solvents like DMSO or acetonitrile ensures high purity (>95%) .

Q. What spectroscopic methods are critical for characterizing this compound?

- Methodological Answer :

- 1H/13C NMR : Assigns methoxy groups (δ ~3.8–4.0 ppm for OCH3) and aromatic protons (δ ~6.5–8.0 ppm for o-tolyl substituents) .

- HRMS : Confirms molecular ion peaks (e.g., [M+H]+) with mass accuracy <5 ppm .

- FT-IR : Identifies C-O (1250–1050 cm⁻¹) and aromatic C-H (3100–3000 cm⁻¹) stretches .

Advanced Research Questions

Q. How can neutron diffraction and X-ray crystallography elucidate tautomeric forms and hydrogen-bonding patterns in pyrimidine derivatives?

- Methodological Answer : Neutron diffraction studies (e.g., space group P1̄, refinement of H-atom positions) resolve tautomerism (e.g., 2,4-diaminopyrimidine vs. imino forms) and hydrogen-bonding networks (e.g., N–H···O interactions between pyrimidine rings) . X-ray data (e.g., a = 10.523 Å, b = 11.222 Å) combined with computational modeling (DFT) validate intermolecular interactions critical for receptor binding .

Q. What strategies resolve contradictions in reported biological activities of pyrimidine derivatives across studies?

- Methodological Answer : Discrepancies in bioactivity (e.g., antimicrobial IC50 values) may arise from:

- Purity : Verify compound purity (>95% via HPLC) .

- Assay Conditions : Standardize cell lines (e.g., E. coli ATCC 25922) and incubation times .

- Solubility : Use DMSO stock solutions (<1% v/v) to avoid solvent toxicity .

- Cross-validation with orthogonal assays (e.g., enzymatic inhibition vs. whole-cell MIC) clarifies mechanisms .

Q. How can computational modeling predict interactions of this compound with biological targets?

- Methodological Answer :

- Molecular Docking : Use software (e.g., AutoDock Vina) to model binding to enzymes (e.g., dihydrofolate reductase) with PyMOL visualization .

- MD Simulations : Simulate ligand-receptor dynamics (e.g., 100 ns runs in GROMACS) to assess stability of hydrogen bonds with active-site residues .

- QSAR : Correlate substituent electronic properties (Hammett σ values) with bioactivity trends .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.